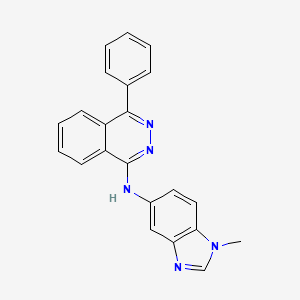![molecular formula C26H19N3O B6003333 N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide, also known as BNIPDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide is not fully understood. However, it has been proposed that N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Anti-Cancer Properties: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neuroprotective Effects: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to protect neurons from oxidative stress and prevent neuronal death.
3. Cardioprotective Effects: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for use in various scientific research applications. However, one of the limitations of using N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide. Some of these directions include:
1. Development of Novel Anti-Cancer Therapies: Further studies are needed to determine the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide as a novel anti-cancer therapy.
2. Neuroprotection: Further studies are needed to determine the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases.
3. Cardioprotection: Further studies are needed to determine the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide as a cardioprotective agent for the treatment of cardiovascular diseases.
4. Safety and Dosage: Further studies are needed to determine the optimal dosage and safety of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments.
Conclusion:
In conclusion, N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Further studies are needed to determine the optimal dosage and safety of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments and to explore its potential as a novel therapy for cancer, neurodegenerative diseases, and cardiovascular diseases.
Synthesemethoden
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide involves the reaction of 2-aminobenzimidazole with 1,2-dihydro-5-acenaphthylenecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Some of the scientific research applications of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide include:
1. Cancer Research: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to exhibit anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neurodegenerative Diseases: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neuronal death.
3. Cardiovascular Diseases: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to have cardioprotective effects. It has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O/c30-26(21-14-13-17-12-11-16-5-4-8-20(21)24(16)17)27-19-7-3-6-18(15-19)25-28-22-9-1-2-10-23(22)29-25/h1-10,13-15H,11-12H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYTGAIXNIMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6003257.png)
![2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003259.png)
![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B6003265.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003273.png)
![2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6003281.png)
![2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B6003285.png)
![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6003300.png)
![2-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6003302.png)
![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6003318.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)


